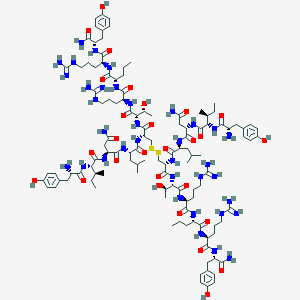

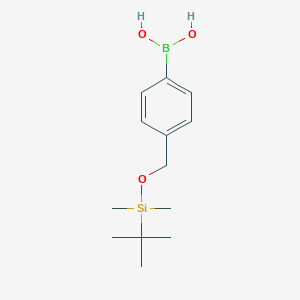

(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)boronic acid” is a chemical compound with the molecular formula C13H23BO3Si . It has a molecular weight of 266.22 g/mol . The compound is also known by other names such as “4-TBSMS-hydroxymethylphenylboronic acid” and "4-TBDMS-HYDROXYMETHYLPHENYLBORONIC ACID" .

Molecular Structure Analysis

The InChI code for this compound isInChI=1S/C12H21BO3Si/c1-12(2,3)17(4,5)16-11-8-6-10(7-9-11)13(14)15/h6-9,14-15H,1-5H3 . This code provides a standard way to encode the compound’s molecular structure. Unfortunately, a 3D structure is not available as conformer generation is disallowed due to unsupported elements . Physical And Chemical Properties Analysis

This compound has a molecular weight of 266.22 g/mol . The exact mass and monoisotopic mass are both 266.1509513 g/mol . The compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors . It also has 5 rotatable bonds .Aplicaciones Científicas De Investigación

Organic Synthesis

This compound is used in organic synthesis . For instance, it is involved in the SN2 reaction between 4-(tert-butyldimethylsilyl)hex-5-yn-1-yl 4-methylbenzenesulfonate and NaN3 in DMF at 80 °C, which provided an intermediate that underwent an in situ intramolecular thermal Huisgen azide–alkyne cycloaddition reaction .

Synthesis of Other Compounds

It is used as an important reagent in the total synthesis of (+)-ambruticin, (−)-laulimalide, (−)-salinosporamide A, and (+)-leucascandrolide A .

Archaeological Wood Conservation

A derivative of this compound, tert-butyldimethylsilyl (TBDMS) chitosan, which is soluble in a 50:50 solution of ethyl acetate and toluene, has been synthesized for use in archaeological wood conservation . The molecular weight of the preparation was found to be within the acceptable limit for penetration and consolidation of degraded wood .

Metal Ion Chelation

The chitosan molecule’s ability to chelate metal ions makes it a promising study object in research on new, bio-inspired, and multifunctional conservation materials . Further research is required to investigate if the modified chitosan retains the ability of untreated chitosan to trap metal ions and to bind to protons .

Safety and Hazards

Mecanismo De Acción

Mode of Action

The mode of action of 4-TBSMS-hydroxymethylphenylboronic acid involves the tert-butyldimethylsilyl (TBS) group, which is a protective group commonly used in organic synthesis . The TBS group increases the stability of the compound, making it more resistant to hydrolysis . When the compound interacts with its target, the TBS group can be removed under specific conditions, allowing the boronic acid moiety to interact with the target .

Pharmacokinetics

The presence of the tbs group may influence these properties by affecting the compound’s solubility and stability .

Action Environment

The action of 4-TBSMS-hydroxymethylphenylboronic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the TBS group and the reactivity of the boronic acid moiety . Additionally, the presence of other reactive species in the environment can influence the compound’s action .

Propiedades

IUPAC Name |

[4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23BO3Si/c1-13(2,3)18(4,5)17-10-11-6-8-12(9-7-11)14(15)16/h6-9,15-16H,10H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMYBPELCCZPPOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CO[Si](C)(C)C(C)(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23BO3Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20633394 |

Source

|

| Record name | [4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20633394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)boronic acid | |

CAS RN |

162356-89-0 |

Source

|

| Record name | [4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20633394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Furo[2,3-b]pyridin-5-ylmethanol](/img/structure/B70923.png)

![5-Isoxazolecarboxamide,3-[(E)-(hydroxyamino)iminomethyl]-(9CI)](/img/structure/B70927.png)

![methyl 2-[(2R)-piperidin-2-yl]acetate](/img/structure/B70941.png)

![2-[4-(2-Hydroxyphenyl)benzoyl]benzoic acid](/img/structure/B70950.png)